![molecular formula C12H21BO2 B15159018 3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene CAS No. 673488-75-0](/img/structure/B15159018.png)
3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[331]non-6-ene is a boron-containing bicyclic compound It is characterized by its unique structure, which includes a borabicyclo[331]non-6-ene core with methoxy and methoxyethyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene typically involves the formation of the borabicyclo[3.3.1]non-6-ene core followed by the introduction of methoxy and methoxyethyl groups. One common method involves the reaction of a suitable boron reagent with a bicyclic precursor under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The methoxy and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene has several scientific research applications:
Medicine: Research is ongoing to explore its potential use in drug discovery and development.
作用机制
The mechanism of action of 3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene involves its interaction with various molecular targets. In Suzuki–Miyaura coupling reactions, the compound acts as a boron reagent, participating in transmetalation with palladium catalysts. This process involves the transfer of the boron-bound group to the palladium center, facilitating the formation of new carbon-carbon bonds .
相似化合物的比较
Similar Compounds
7-Methoxy-3-(1-methoxyethyl)-7-borabicyclo[3.3.1]non-3-ene: This compound shares a similar borabicyclo[3.3.1]non-ene core but differs in the position of the methoxy and methoxyethyl groups.
3-Azabicyclo[3.3.1]non-3-ene: This compound contains a nitrogen atom in the bicyclic core, making it structurally similar but chemically distinct.
Uniqueness
3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene is unique due to its specific substitution pattern and the presence of boron, which imparts distinct reactivity and properties. Its ability to participate in Suzuki–Miyaura coupling reactions makes it particularly valuable in organic synthesis .
属性
CAS 编号 |
673488-75-0 |
|---|---|
分子式 |
C12H21BO2 |
分子量 |
208.11 g/mol |
IUPAC 名称 |
3-methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene |
InChI |
InChI=1S/C12H21BO2/c1-9(14-2)12-5-10-4-11(6-12)8-13(7-10)15-3/h5,9-11H,4,6-8H2,1-3H3 |
InChI 键 |
FIFCRROGUQKUAB-UHFFFAOYSA-N |
规范 SMILES |
B1(CC2CC(C1)C=C(C2)C(C)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15158940.png)
![Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B15158942.png)
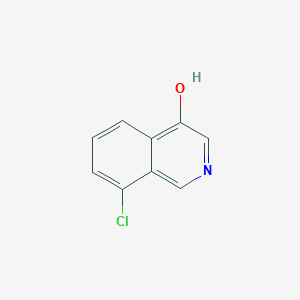
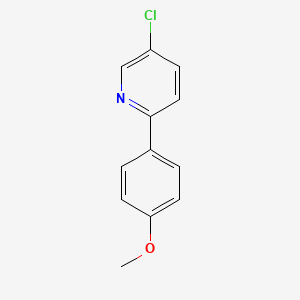
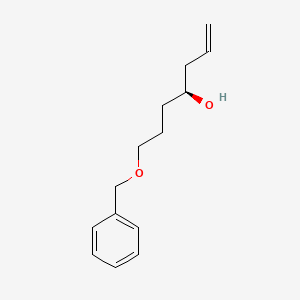
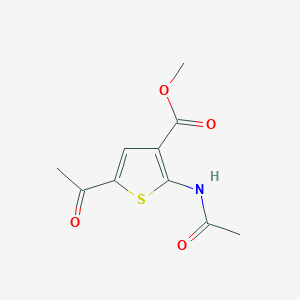
![4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one](/img/structure/B15158986.png)
![4-(4-Fluorophenoxy)-N-[2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15158990.png)
![2,2'-({4-[(3H-Pyrrolo[3,2-f]quinolin-9-yl)amino]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B15159011.png)
![3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15159014.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]morpholine](/img/structure/B15159019.png)
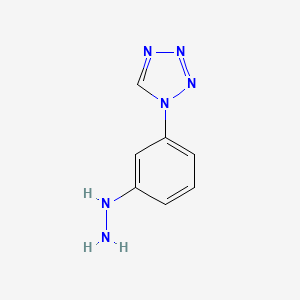
![2,5-Pyrrolidinedione, 1-[[4-(hydroxymethyl)benzoyl]oxy]-](/img/structure/B15159034.png)
![13-Methyl-2-[(trimethylsilyl)oxy]tetradecanenitrile](/img/structure/B15159038.png)
